molecular formula C9H15NO3S B2489439 1-(2,2-Dimethyl-1,1-dioxo-1,4-thiazinan-4-yl)prop-2-en-1-one CAS No. 2224314-31-0

1-(2,2-Dimethyl-1,1-dioxo-1,4-thiazinan-4-yl)prop-2-en-1-one

Cat. No. B2489439
CAS RN: 2224314-31-0
M. Wt: 217.28
InChI Key: INPDXFIXWQXUAR-UHFFFAOYSA-N
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Description

1-(2,2-Dimethyl-1,1-dioxo-1,4-thiazinan-4-yl)prop-2-en-1-one, also known as DTZP, is a heterocyclic compound that has shown promise in scientific research applications. DTZP has a unique chemical structure that makes it an interesting target for synthesis and investigation. In

Mechanism of Action

The mechanism of action of 1-(2,2-Dimethyl-1,1-dioxo-1,4-thiazinan-4-yl)prop-2-en-1-one is not fully understood. However, studies have shown that this compound can selectively bind to copper ions, which may play a role in its anticancer activity. This compound has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis in cancer cells and inhibit the activity of certain enzymes. In vivo studies have shown that this compound can inhibit tumor growth in animal models. This compound has also been shown to have antioxidant activity, which may play a role in its potential as a therapeutic agent.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(2,2-Dimethyl-1,1-dioxo-1,4-thiazinan-4-yl)prop-2-en-1-one in lab experiments is its unique chemical structure, which makes it an interesting target for synthesis and investigation. This compound also has potential as a fluorescent probe for detecting metal ions and as an anticancer agent. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are several future directions for research on 1-(2,2-Dimethyl-1,1-dioxo-1,4-thiazinan-4-yl)prop-2-en-1-one. One area of interest is its potential as an anticancer agent. Further studies are needed to investigate the mechanism of action of this compound and its potential as a therapeutic agent for cancer. This compound also has potential as a fluorescent probe for detecting other metal ions, which could be explored in future research. Additionally, more studies are needed to investigate the safety and toxicity of this compound in vivo.

Synthesis Methods

1-(2,2-Dimethyl-1,1-dioxo-1,4-thiazinan-4-yl)prop-2-en-1-one can be synthesized through a multistep reaction starting from commercially available chemicals. The synthesis method involves the reaction of 2,2-dimethyl-1,3-thiazolidine-4-one with ethyl acetoacetate in the presence of a base to form the corresponding enolate. The enolate is then reacted with chloroacetaldehyde to form the desired product, this compound. The purity of the final product can be improved through recrystallization.

Scientific Research Applications

1-(2,2-Dimethyl-1,1-dioxo-1,4-thiazinan-4-yl)prop-2-en-1-one has been investigated for its potential in various scientific research applications. One area of interest is its potential as a fluorescent probe for detecting metal ions. This compound can selectively bind to copper ions, which makes it a useful tool for detecting copper in biological systems. This compound has also been investigated for its potential as an anticancer agent. Studies have shown that this compound can induce apoptosis in cancer cells and inhibit tumor growth in animal models.

properties

IUPAC Name

1-(2,2-dimethyl-1,1-dioxo-1,4-thiazinan-4-yl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3S/c1-4-8(11)10-5-6-14(12,13)9(2,3)7-10/h4H,1,5-7H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INPDXFIXWQXUAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CCS1(=O)=O)C(=O)C=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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